molecular formula C11H23ClN2O2 B11766396 tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride

tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride

Cat. No.: B11766396
M. Wt: 250.76 g/mol
InChI Key: CBRRGUNRAMGNLO-FVGYRXGTSA-N
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Description

tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group, which provides steric hindrance, and its piperidinyl moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with N-methyl-N-[(3S)-piperidin-3-yl]amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps in the selective protection and deprotection of amino groups .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal choice for multi-step synthesis .

Medicine: In medicinal chemistry, it is used in the development of drug candidates. The piperidinyl moiety is a common structural motif in many drugs, and the carbamate group provides a means to modify the pharmacokinetic properties of these molecules .

Industry: In the chemical industry, it is used in the production of fine chemicals and intermediates. Its versatility and reactivity make it a valuable tool in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride involves the formation of a stable carbamate linkage with amines. This linkage is resistant to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions . The piperidinyl moiety can interact with various molecular targets, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is unique due to its combination of a tert-butyl group and a piperidinyl moiety. This combination provides both steric hindrance and chemical reactivity, making it a versatile compound in organic synthesis. Its stability under various conditions and ease of removal make it a preferred choice for protecting amines in complex synthetic routes .

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1

InChI Key

CBRRGUNRAMGNLO-FVGYRXGTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCCNC1.Cl

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNC1.Cl

Origin of Product

United States

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